molecular formula C18H23N5O B4689465 N-[2-(1H-imidazol-1-ylmethyl)-1-isobutyl-1H-benzimidazol-5-yl]propanamide

N-[2-(1H-imidazol-1-ylmethyl)-1-isobutyl-1H-benzimidazol-5-yl]propanamide

Cat. No. B4689465
M. Wt: 325.4 g/mol
InChI Key: HZOIFPUSEZXUJZ-UHFFFAOYSA-N
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Description

N-[2-(1H-imidazol-1-ylmethyl)-1-isobutyl-1H-benzimidazol-5-yl]propanamide, also known as IBZP, is a synthetic compound that belongs to the benzimidazole class. It has been widely studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology.

Mechanism of Action

The mechanism of action of N-[2-(1H-imidazol-1-ylmethyl)-1-isobutyl-1H-benzimidazol-5-yl]propanamide is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. This compound has been shown to activate protein kinase C, which plays a key role in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. This compound has also been shown to inhibit cyclic nucleotide phosphodiesterase, which regulates the levels of cyclic nucleotides in cells. This, in turn, can affect various cellular processes, including smooth muscle relaxation and platelet aggregation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of enzyme and receptor activity, as well as potential therapeutic applications in the treatment of various diseases. This compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to have potential anti-inflammatory and antiplatelet effects, which may be beneficial in the treatment of cardiovascular disease.

Advantages and Limitations for Lab Experiments

N-[2-(1H-imidazol-1-ylmethyl)-1-isobutyl-1H-benzimidazol-5-yl]propanamide has several advantages for lab experiments, including its ability to modulate the activity of various enzymes and receptors, as well as its potential therapeutic applications. However, there are also limitations to its use, including the need for specialized equipment and expertise in its synthesis and handling. Additionally, this compound may have potential side effects, which may need to be taken into consideration when designing experiments.

Future Directions

There are several future directions for the study of N-[2-(1H-imidazol-1-ylmethyl)-1-isobutyl-1H-benzimidazol-5-yl]propanamide, including further investigation into its mechanism of action and potential therapeutic applications. Additionally, the development of new synthetic methods for this compound may allow for more efficient and cost-effective production. Further studies may also be needed to determine the safety and efficacy of this compound in clinical trials, as well as its potential interactions with other drugs and medications.
Conclusion:
In conclusion, this compound, or this compound, is a synthetic compound that has potential applications in scientific research, particularly in the field of biochemistry and physiology. This compound has been shown to modulate the activity of various enzymes and receptors, and has potential therapeutic applications in the treatment of various diseases. Further studies are needed to fully understand the mechanism of action of this compound, as well as its potential safety and efficacy in clinical trials.

Scientific Research Applications

N-[2-(1H-imidazol-1-ylmethyl)-1-isobutyl-1H-benzimidazol-5-yl]propanamide has been widely studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology. It has been shown to modulate the activity of various enzymes and receptors, including protein kinase C, cyclic nucleotide phosphodiesterase, and adenosine receptors. This compound has also been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, cardiovascular disease, and inflammation.

properties

IUPAC Name

N-[2-(imidazol-1-ylmethyl)-1-(2-methylpropyl)benzimidazol-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O/c1-4-18(24)20-14-5-6-16-15(9-14)21-17(23(16)10-13(2)3)11-22-8-7-19-12-22/h5-9,12-13H,4,10-11H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZOIFPUSEZXUJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC2=C(C=C1)N(C(=N2)CN3C=CN=C3)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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